Bienvenue dans la boutique en ligne BenchChem!

(2-Chloro-6-iodoquinolin-3-yl)methanol

Lipophilicity Drug-likeness Membrane permeability

This 2,6-dihalogenated quinoline-3-methanol features a strategic chlorine-iodine pair for chemoselective Pd-catalyzed functionalization: the 6-iodo site reacts ≥100-fold faster than 2-chloro, enabling sequential Sonogashira/Suzuki couplings. The C3 hydroxymethyl group provides a polar handle for oxidation, alkylation, or conjugation. With XLogP 2.99 and TPSA 33.1 Ų, it is CNS-optimized and lacks the H318 hazard of non-iodinated analogs. Ideal for antimicrobial SAR and radioiodination precursor applications. Available in research quantities; contact us for bulk pricing.

Molecular Formula C10H7ClINO
Molecular Weight 319.52 g/mol
CAS No. 2322888-15-1
Cat. No. B1437136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-6-iodoquinolin-3-yl)methanol
CAS2322888-15-1
Molecular FormulaC10H7ClINO
Molecular Weight319.52 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(C=C2C=C1I)CO)Cl
InChIInChI=1S/C10H7ClINO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-4,14H,5H2
InChIKeyPJMUFHKRXOGGDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloro-6-iodoquinolin-3-yl)methanol – A Dual-Halogenated Quinoline Methanol Scaffold for Orthogonal Derivatization


(2-Chloro-6-iodoquinolin-3-yl)methanol (CAS 2322888-15-1) is a 2,6-dihalogenated quinoline-3-methanol derivative bearing a chlorine atom at the 2-position, an iodine atom at the 6-position, and a primary hydroxymethyl group at the 3-position . With a molecular formula of C₁₀H₇ClINO and a molecular weight of 319.53 g/mol, it belongs to the class of halogenated quinoline building blocks that have attracted significant interest in medicinal chemistry for their antimicrobial and anticancer potential [1]. The juxtaposition of a lighter halogen (Cl) and a heavier, more reactive halogen (I) on the quinoline core provides a structurally differentiated scaffold for sequential, site-selective functionalization via transition-metal-catalyzed cross-coupling reactions .

Why In-Class Quinoline Methanols Cannot Simply Replace (2-Chloro-6-iodoquinolin-3-yl)methanol


Halogenated quinoline-3-methanol derivatives are not functionally interchangeable. The presence, position, and identity of halogen substituents profoundly influence key molecular properties—including lipophilicity (LogP), hydrogen-bonding capacity, and reactivity toward cross-coupling catalysts—that govern both downstream synthetic utility and biological performance . For instance, replacing the 6-iodo substituent with hydrogen removes approximately 0.6 LogP units of lipophilicity while simultaneously eliminating the most reactive site for palladium-catalyzed oxidative addition . Conversely, omission of the 3-hydroxymethyl group (as in 2-chloro-6-iodoquinoline) strips away a hydrogen-bond donor, a polar handle for further derivatization, and the attenuated LogP that the hydroxyl group confers . These quantifiable physicochemical differences mean that substituting a closely related analog risks altering reaction selectivity, membrane permeability, solubility, and ultimately the validity of comparative structure–activity datasets. The evidence below establishes exactly where (2-chloro-6-iodoquinolin-3-yl)methanol diverges from its nearest structural neighbors.

Quantitative Differentiation of (2-Chloro-6-iodoquinolin-3-yl)methanol Against Its Closest Structural Analogs


6-Iodo Substitution Elevates LogP by +0.61 Units Relative to the Non-Iodinated (2-Chloroquinolin-3-yl)methanol

The target compound exhibits a computed XLogP of 2.99, which is 0.61 log units higher than the non-iodinated analog (2-chloroquinolin-3-yl)methanol (LogP 2.38) . This increase is attributable to the replacement of a hydrogen atom at the quinoline 6-position with the more hydrophobic iodine substituent. The TPSA remains identical at 33.1 Ų for both compounds, confirming that the lipophilicity gain is achieved without any sacrifice in polar surface area .

Lipophilicity Drug-likeness Membrane permeability Quinoline ADME

3-Hydroxymethyl Group Provides a Hydrogen-Bond Donor and Lower Lipophilicity Not Available in 2-Chloro-6-iodoquinoline

Compared to 2-chloro-6-iodoquinoline (CAS 124467-20-5), which lacks the 3-hydroxymethyl substituent, the target compound possesses one hydrogen-bond donor (HBD = 1 vs. 0) and more than double the topological polar surface area (TPSA = 33.1 vs. 12.9 Ų) while exhibiting a lower LogP (2.99 vs. 3.4) . These differences arise directly from the primary alcohol functionality at the 3-position, which introduces a polar, protic group absent in the parent 2-chloro-6-iodoquinoline scaffold.

Hydrogen-bond donor Polar surface area Solubility Derivatization handle

Differential GHS Hazard Classification vs. Non-Iodinated Analog: Warning vs. Danger Signal Word

The target compound carries a GHS 'Warning' signal word with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . In contrast, the non-iodinated analog (2-chloroquinolin-3-yl)methanol is classified under the more severe 'Danger' signal word due to H318 (causes serious eye damage), in addition to H302 . This indicates a materially different acute toxicity profile that may influence handling requirements, shipping restrictions, and institutional safety review processes.

Safety profile GHS classification Acute toxicity Procurement risk

Orthogonal Reactivity of C–I vs. C–Cl Bonds Enables Sequential, Site-Selective Cross-Coupling

The target compound contains both an aryl iodide (6-position) and an aryl chloride (2-position). In palladium-catalyzed cross-coupling reactions, aryl iodides undergo oxidative addition approximately 10²–10³ times faster than aryl chlorides under comparable conditions [1]. This kinetic preference enables chemoselective functionalization at the 6-position (via Sonogashira, Suzuki, or Heck coupling of the C–I bond) while leaving the 2-chloro substituent intact for a subsequent, distinct coupling step. The non-iodinated analog (2-chloroquinolin-3-yl)methanol lacks this orthogonal reactivity pair entirely, while 2-chloro-6-iodoquinoline offers the same halogen pair but lacks the hydroxymethyl handle for additional diversification at C3.

Orthogonal cross-coupling C–I vs. C–Cl reactivity Sequential functionalization Palladium catalysis

Validated Commercial Purity of 98% with Defined Physicochemical Specifications Enables Reproducible Procurement

The target compound is commercially available at 98% purity from LeYan, with specifications including molecular weight (319.53), TPSA (33.12 Ų), LogP (2.9851), and defined GHS hazard data . The oxidized analog, 2-chloro-6-iodoquinoline-3-carbaldehyde (CAS 1208330-17-9), is also available at 98% purity but bears an aldehyde functional group that is more electrophilic and less chemically stable than the hydroxymethyl group of the target compound . The non-iodinated analog (2-chloroquinolin-3-yl)methanol is available at 98% purity as well, but with a lower molecular weight (193.63) and lower LogP , confirming that the 6-iodo substituent is the primary driver of the target compound's differentiated physiochemical profile.

Purity specification Quality control Procurement Reproducibility

High-Value Application Scenarios for (2-Chloro-6-iodoquinolin-3-yl)methanol Based on Verified Differentiation Data


Sequential Orthogonal Cross-Coupling for Diversified Quinoline Library Synthesis

The kinetic preference of aryl iodides over aryl chlorides in Pd(0)-catalyzed oxidative addition (≥100-fold rate difference) enables chemoselective Sonogashira or Suzuki coupling at the 6-iodo position while preserving the 2-chloro substituent for a subsequent, distinct cross-coupling step [1]. The 3-hydroxymethyl group can be orthogonally oxidized, alkylated, or converted to a leaving group for further diversification. This three-dimensional functionalization capability is not available with either the non-iodinated analog (single reactive halogen) or 2-chloro-6-iodoquinoline (lacking the C3 handle) . This scenario directly exploits the quantifiable LogP, TPSA, and reactivity differences established in Section 3.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Tuned Lipophilicity

With an XLogP of 2.99—approximately 0.6 units above the non-iodinated analog—the target compound is positioned in a favorable lipophilicity range for CNS drug discovery (optimal CNS LogP typically 2–4) while retaining a TPSA of 33.1 Ų, which supports aqueous solubility [1]. Medicinal chemists exploring structure–activity relationships in quinoline-based antibacterial or anticancer programs can use this scaffold as a starting point where the iodine atom serves both as a lipophilicity modulator and a synthetic handle, without the serious eye damage hazard (H318) associated with the non-iodinated comparator .

Building Block for Iodo-Quinoline-Derived Antimicrobial Agent Development

Iodo-quinoline derivatives have demonstrated in vitro antimicrobial activity against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis, with the iodine substituent contributing to both bioactivity and the compound's ability to interfere with microbial adhesion and biofilm formation [1]. The target compound, as a 2-chloro-6-iodoquinolin-3-yl scaffold, has been employed as a key intermediate in the synthesis of thiazolidinone derivatives that were screened for antimicrobial activity . The 3-hydroxymethyl group provides a convenient attachment point for constructing diverse heterocyclic conjugates while retaining the bioactive iodo-quinoline core.

Radiolabeling Precursor via 6-Iodo Isotopic Exchange

The presence of a single iodine atom at the 6-position of the quinoline ring makes this compound a potential precursor for radioiodination via isotopic exchange (¹²³I, ¹²⁵I, or ¹³¹I), a strategy previously validated for structurally related iodoquinolines [1]. The 2-chloro substituent remains inert under standard iodination conditions, preserving the orthogonal halogen pair. The 3-hydroxymethyl group offers a site for subsequent conjugation to targeting moieties. This scenario is supported by literature precedent for iodine isotopic exchange on iodoquinoline scaffolds and is differentiated from the non-iodinated analog, which cannot undergo radioiodination.

Quote Request

Request a Quote for (2-Chloro-6-iodoquinolin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.